molecular formula C22H28O2 B588465 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene CAS No. 131-88-4

3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene

Cat. No.: B588465
CAS No.: 131-88-4
M. Wt: 324.464
InChI Key: DSVIJUQMZBIDOE-UHFFFAOYSA-N
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Description

3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene is an organic compound characterized by its unique structure, which includes two p-methoxyphenyl groups attached to a hexene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as p-methoxybenzaldehyde and ethylmagnesium bromide.

    Grignard Reaction: The p-methoxybenzaldehyde undergoes a Grignard reaction with ethylmagnesium bromide to form the corresponding alcohol.

    Dehydration: The alcohol is then dehydrated to form the desired hexene compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Grignard reactions followed by efficient dehydration processes. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the hexene to the corresponding alkane.

    Substitution: The p-methoxyphenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of the corresponding alkane.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene involves its interaction with specific molecular targets. The p-methoxyphenyl groups can engage in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the hexene backbone may participate in hydrophobic interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    3-Ethyl-2,4-bis(p-hydroxyphenyl)-1-hexene: Similar structure but with hydroxy groups instead of methoxy groups.

    3-Ethyl-2,4-bis(p-chlorophenyl)-1-hexene: Similar structure but with chloro groups instead of methoxy groups.

Uniqueness

3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene is unique due to the presence of methoxy groups, which can influence its reactivity and interactions

Properties

IUPAC Name

1-[3-ethyl-4-(4-methoxyphenyl)hex-1-en-2-yl]-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O2/c1-6-21(16(3)17-8-12-19(23-4)13-9-17)22(7-2)18-10-14-20(24-5)15-11-18/h8-15,21-22H,3,6-7H2,1-2,4-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSVIJUQMZBIDOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)OC)C(CC)C(=C)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60747747
Record name 1,1'-(3-Ethylhex-1-ene-2,4-diyl)bis(4-methoxybenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131-88-4
Record name Benzene, 1,1′-(1,2-diethyl-3-methylene-1,3-propanediyl)bis[4-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1'-(3-Ethylhex-1-ene-2,4-diyl)bis(4-methoxybenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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